Regulation of Oxidative Stress and Mitochondrial Dysfunction: KHG26792 demonstrates protective effects against oxidative stress induced by toxins like MPP+ (a Parkinson's disease model) []. It appears to achieve this by:
Anti-inflammatory Activity: KHG26792 shows anti-inflammatory properties in the context of amyloid β (Aβ)-induced microglial activation (a model relevant to Alzheimer's disease) []. This activity is linked to:
Inhibition of Microglial Activation: Research highlights KHG26792's ability to suppress microglial activation, particularly under hypoxic conditions []. Key observations include:
Parkinson's Disease: KHG26792's protective effects against MPP+-induced neurotoxicity in SH-SY5Y cells indicate its potential as a therapeutic agent for Parkinson's disease []. By mitigating oxidative stress and mitochondrial dysfunction, it could potentially slow or halt the progression of dopaminergic neuron death associated with the disease.
Alzheimer's Disease: The anti-inflammatory and antioxidant properties of KHG26792, particularly its ability to attenuate Aβ-induced microglial activation, suggest its potential applicability in Alzheimer's disease treatment []. Reducing neuroinflammation and oxidative stress are crucial targets in managing Alzheimer's pathology.
Hypoxic Brain Injury: KHG26792's ability to protect against hypoxia-induced toxicity in microglial cells highlights its potential for treating conditions involving oxygen deprivation in the brain, such as stroke or traumatic brain injury [].
Skin Whitening: The research suggests that KHG26792 could be a potential skin-whitening agent due to its ability to inhibit melanin synthesis in melanocytes and a skin equivalent model []. This effect could be beneficial for treating hyperpigmentation disorders.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: